molecular formula C16H27NO B7898363 (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol

(S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol

Cat. No.: B7898363
M. Wt: 249.39 g/mol
InChI Key: GODKSIZLEOJZHJ-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol (CAS 1213667-87-8) is a chiral amino alcohol of high interest in organic synthesis and pharmaceutical research. Its molecular formula is C16H27NO, with a molecular weight of 249.39 g/mol . This compound features a sterically hindered 3,5-di-tert-butylphenyl group, a structural motif known to impart significant antioxidant properties in related phenolic compounds, suggesting potential applications in the development of novel stabilizers or bioactive molecules . The single enantiomeric (S)-configuration makes it a valuable chiral building block or resolving agent for asymmetric synthesis. This product is classified with the signal word "Warning" and may cause skin and eye irritation (H315-H319) . For product integrity, it is recommended to store the compound in a dark place under an inert atmosphere at 2-4°C . This chemical is intended for research and further manufacturing applications only. It is not intended for diagnostic or direct human or veterinary use .

Properties

IUPAC Name

(2S)-2-amino-2-(3,5-ditert-butylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-15(2,3)12-7-11(14(17)10-18)8-13(9-12)16(4,5)6/h7-9,14,18H,10,17H2,1-6H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODKSIZLEOJZHJ-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(CO)N)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)[C@@H](CO)N)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Notes & Protocols: High-Efficacy Oxazaborolidine Catalyst Preparation from (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Chiral Oxazaborolidine Catalysts

Asymmetric synthesis is a cornerstone of modern pharmaceutical and fine chemical development, where the precise control of stereochemistry is paramount to biological activity.[1] Among the most powerful tools for achieving high enantioselectivity is the family of chiral oxazaborolidine catalysts, famously developed by Corey, Bakshi, and Shibata (CBS).[2] These organocatalysts are renowned for their ability to mediate the highly enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols using borane reagents.[3][4] This transformation, known as the Corey-Bakshi-Shibata (CBS) reduction, is prized for its predictability, operational simplicity, high yields, and exceptional levels of stereocontrol, often exceeding 95% enantiomeric excess (ee).[3]

The efficacy of a CBS catalyst is profoundly influenced by the steric and electronic properties of its parent chiral amino alcohol. The precursor at the center of this guide, (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol , is specifically designed for enhanced performance. The bulky 3,5-di-tert-butylphenyl group provides a well-defined and sterically demanding chiral environment, which is critical for enforcing a highly organized transition state during the hydride transfer step, thereby maximizing facial selectivity.

This document provides detailed protocols for both the in situ generation and the synthesis of an isolated, stable oxazaborolidine catalyst derived from this advanced amino alcohol. These methods are tailored for researchers in synthetic chemistry and drug development, offering a reliable pathway to access valuable chiral building blocks.

The Mechanistic Rationale: How the Catalyst Achieves Selectivity

Understanding the mechanism of action is crucial for troubleshooting and optimizing reactions. The preparation and function of the oxazaborolidine catalyst can be dissected into two key stages: catalyst formation and the catalytic reduction cycle.

2.1. Formation of the Oxazaborolidine Core

The catalyst is formed through the condensation reaction between the chiral amino alcohol, (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol, and a suitable boron source, such as borane (BH₃) or a boronic acid (e.g., methylboronic acid). This reaction forms the characteristic five-membered oxazaborolidine ring. The bulky substituents on the phenyl ring of the amino alcohol create a rigid and predictable chiral scaffold.

G AminoAlcohol (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol Catalyst Chiral Oxazaborolidine Catalyst AminoAlcohol->Catalyst + BoronSource Boron Source (e.g., BH₃•THF or R'B(OH)₂) BoronSource->Catalyst Condensation Water H₂O (or H₂) Catalyst->Water - G cluster_cycle Catalytic Cycle Catalyst Oxazaborolidine Catalyst ActivatedComplex Catalyst-BH₃ Complex Catalyst->ActivatedComplex + BH₃ TransitionState Ketone-Catalyst-BH₃ Transition State ActivatedComplex->TransitionState + Ketone (R-CO-R') ProductComplex Product-Catalyst Complex TransitionState->ProductComplex Hydride Transfer ProductComplex->Catalyst - Chiral Alkoxyborane FinalProduct Chiral Secondary Alcohol ProductComplex->FinalProduct Acidic Workup

Sources

Corey-Bakshi-Shibata (CBS) reduction using a (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol derived catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: The Corey-Bakshi-Shibata (CBS) Reduction

A Guide to High Enantioselectivity Using a Sterically Demanding (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol Derived Catalyst

Introduction: Precision in Asymmetric Synthesis

The Corey-Bakshi-Shibata (CBS) reduction, also known as the Corey-Itsuno reduction, stands as a cornerstone of modern asymmetric synthesis.[1][2][3] It provides a reliable and highly predictable method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1] These chiral alcohols are invaluable building blocks in the synthesis of pharmaceuticals, natural products, and other complex molecular architectures where stereochemistry dictates biological function.[1][4]

This guide moves beyond the standard proline-derived catalysts to focus on a more specialized variant derived from (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol. The introduction of bulky tert-butyl groups on the phenyl ring creates a unique steric and electronic environment, offering distinct advantages for specific and challenging substrate classes. Here, we delve into the mechanistic rationale, provide detailed, field-tested protocols, and explore the applications of this powerful catalytic system.

The CBS Reduction: Core Principles & Mechanism

The remarkable efficacy of the CBS reduction lies in its use of a chiral oxazaborolidine catalyst to create a highly organized, asymmetric environment for hydride transfer from a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[4] The catalytic cycle, first proposed by E.J. Corey and coworkers, is a testament to elegant reaction design, combining Lewis acid and Lewis base activation within a single catalytic complex.[1][5][6]

The Catalytic Cycle involves several key steps:

  • Catalyst Activation: The cycle begins with the coordination of a borane molecule (a Lewis acid) to the lone pair of the endocyclic nitrogen atom (a Lewis base) of the oxazaborolidine catalyst. This coordination serves a dual purpose: it activates the borane, making it a more potent hydride donor, and it significantly enhances the Lewis acidity of the endocyclic boron atom.[1][2][7]

  • Substrate Coordination: The now highly Lewis-acidic endocyclic boron coordinates to the carbonyl oxygen of the ketone substrate. This coordination is highly specific; the ketone orients itself to minimize steric repulsion between its substituents and the chiral framework of the catalyst. The larger substituent (RL) on the ketone preferentially orients away from the bulky group on the catalyst.[1][8]

  • Face-Selective Hydride Transfer: This pre-organization locks the substrate into a rigid, six-membered, chair-like transition state.[1][2] The activated borane is now perfectly positioned to deliver a hydride to one specific face of the carbonyl, leading to the formation of a chiral alkoxyborane intermediate with high predictability.[1][7]

  • Product Release & Catalyst Regeneration: The alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated to re-enter the catalytic cycle.[4][7] An acidic workup is then performed to hydrolyze the alkoxyborane and yield the final chiral alcohol.[1][2]

CBS_Catalytic_Cycle Catalytic Cycle of the CBS Reduction CAT CBS Catalyst (Oxazaborolidine) ACTIVATED Activated Catalyst (BH3-N Adduct) CAT->ACTIVATED + BH3 COMPLEX Ternary Complex (Catalyst-BH3-Ketone) ACTIVATED->COMPLEX + Ketone TS Six-Membered Transition State COMPLEX->TS Pre-organization PRODUCT Product Complex (Alkoxyborane) TS->PRODUCT Hydride Transfer PRODUCT->CAT - Chiral Alkoxyborane + BH3 (Regeneration) KETONE Prochiral Ketone (R-CO-R') BORANE Borane (BH3) Experimental_Workflow General Experimental Workflow START Start: Oven-Dried Glassware under N2 PREP Catalyst Preparation (In Situ or Isolated) START->PREP ADD_BH3 Add Borane Source (e.g., BH3-THF) Stir to form adduct PREP->ADD_BH3 COOL Cool Reaction Mixture (e.g., -20°C to -78°C) ADD_BH3->COOL ADD_KETONE Slow, Dropwise Addition of Ketone Solution COOL->ADD_KETONE MONITOR Monitor Reaction (TLC / GC) ADD_KETONE->MONITOR QUENCH Careful Quench (e.g., Methanol, HCl) MONITOR->QUENCH Upon Completion WORKUP Aqueous Workup & Extraction QUENCH->WORKUP PURIFY Purification (Column Chromatography) WORKUP->PURIFY END Final Product: Chiral Alcohol PURIFY->END

General Experimental Workflow
Protocol 1: In Situ Generation of Catalyst and Asymmetric Reduction

This protocol is efficient for immediate use, avoiding the isolation of the potentially moisture-sensitive catalyst. It is based on the reliable generation of borane from stable precursors. [9] Materials:

  • (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol

  • Tetrabutylammonium borohydride (TBABH₄)

  • Methyl iodide (MeI)

  • Ketone substrate

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a two-neck, flame-dried round-bottom flask under a nitrogen atmosphere, add the (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol (0.05 - 0.10 equivalents relative to the ketone).

  • Add anhydrous THF via syringe to dissolve the amino alcohol.

  • Add tetrabutylammonium borohydride (0.8 equivalents). Stir the mixture at room temperature for 15 minutes.

  • Using a syringe, add methyl iodide (0.8 equivalents) to the reaction mixture. Gas evolution (methane) may be observed. Continue stirring for 30 minutes to ensure the in situ formation of the borane and its complexation with the resulting oxazaborolidine.

  • In a separate flame-dried flask, prepare a solution of the ketone substrate (1.0 equivalent) in anhydrous THF.

  • Cool the catalyst mixture to the desired temperature (typically between 0°C and -40°C, optimization may be required).

  • Add the ketone solution dropwise to the catalyst mixture over 30-60 minutes using a syringe pump. Maintaining a slow addition rate is crucial for high enantioselectivity.

  • Stir the reaction at this temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Carefully and slowly quench the reaction by the dropwise addition of methanol, followed by 3 M HCl.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure chiral alcohol.

Protocol 2: Preparation and Isolation of the Solid B-Methyl Oxazaborolidine Catalyst

Isolating the catalyst is advantageous for larger-scale campaigns or when using borane sources like BH₃·THF directly. The B-methylated version is generally more stable and less sensitive to air and moisture than its B-H counterpart. [10] Materials:

  • (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol

  • Methylboronic acid (CH₃B(OH)₂)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Combine the (S)-amino alcohol (1.0 eq) and methylboronic acid (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus. [11]2. Add toluene to create a suspension.

  • Heat the mixture to reflux under a nitrogen atmosphere. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the condensation reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure to yield the solid B-methyl oxazaborolidine catalyst.

  • The solid catalyst can be stored under an inert atmosphere for future use. It can be used in subsequent reductions (typically 5-10 mol%) with a borane source like BH₃·THF.

Performance & Substrate Scope

The primary advantage of this bulky catalyst is its ability to deliver high enantioselectivity for a range of substrates, particularly those that are challenging for smaller catalysts.

Substrate ClassTypical Ketone ExampleExpected OutcomeKey Considerations
Aryl Alkyl Ketones AcetophenoneExcellent ee (>95%)Standard substrate, serves as a good benchmark for catalyst activity.
Bulky Alkyl Ketones Cyclohexyl methyl ketoneHigh ee (>90%)The bulky catalyst effectively differentiates between the cyclohexyl and methyl groups. [12]
α,β-Unsaturated Ketones BenzalacetoneHigh ee (>90%)Reduction typically occurs selectively at the carbonyl over the alkene. Reaction temperature is critical. [13]
Di-alkyl Ketones 2-Butanone, 3-PentanoneModerate to Good eeChallenging substrates due to small steric differentiation. The bulky catalyst can offer improved selectivity over standard catalysts. [12]
Trifluoromethyl Ketones 2,2,2-TrifluoroacetophenoneExcellent eeThe strong electron-withdrawing nature of the CF₃ group activates the ketone for reduction. [13]

Note: Enantiomeric excess (ee) values are typical and can vary based on precise reaction conditions, substrate purity, and reagent quality.

Troubleshooting & Field-Proven Insights

  • Low Enantioselectivity (ee):

    • Moisture Contamination: This is the most common culprit. Ensure all reagents are anhydrous and the system is rigorously protected by an inert atmosphere. [2][7] * Reaction Temperature: For many substrates, lower temperatures (-40°C to -78°C) are beneficial.

    • Rate of Addition: Adding the ketone too quickly can lead to a background, non-catalyzed reduction. Use a syringe pump for controlled, slow addition.

  • Incomplete Reaction:

    • Reagent Stoichiometry: Ensure at least 0.6-0.8 equivalents of the borane source are used per equivalent of ketone.

    • Catalyst Loading: For sluggish ketones, increasing the catalyst loading from 5 mol% to 10 mol% can be effective.

  • Catalyst Deactivation:

    • While B-methylated catalysts are relatively stable, prolonged storage can lead to degradation. [10][14]Using freshly prepared or properly stored catalyst is recommended. The in situ protocol avoids this issue entirely. [13][15]

Safety Precautions

  • Borane Reagents: Borane-THF and other borane complexes are flammable and react violently with water. Handle them in a well-ventilated fume hood under an inert atmosphere.

  • Methyl Iodide: Methyl iodide is a toxic and carcinogenic substance. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.

  • Quenching: The quenching of excess borane with methanol or acid is exothermic and produces hydrogen gas. Perform this step slowly and behind a safety shield, especially on a larger scale.

References

  • Corey–Itsuno reduction - Wikipedia. Available at: [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. Available at: [Link]

  • Itsuno-Corey Reduction - SynArchive. Available at: [Link]

  • Corey-Bakshi-Shibata Reduction - CHEMISTRY - EXAM JOB EXPERT. Available at: [Link]

  • Reagent of the month – CBS oxazaborolidine - SigutLabs. Available at: [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. Available at: [Link]

  • (PDF) Biocatalytic asymmetric reduction of prochiral bulky-bulky ketones - Academia.edu. Available at: [Link]

  • London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC. Available at: [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC. Available at: [Link]

  • A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Applications to Multistep Syntheses - University of York. Available at: [Link]

  • Asymmetric reduction of ketones using CBS catalyst - ResearchGate. Available at: [Link]

  • Review CBS | PDF | Enantioselective Synthesis | Physical Chemistry - Scribd. Available at: [Link]

  • The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations - Bifunctional Lewis Base Catalysis with Dual Activation - ResearchGate. Available at: [Link]

  • Corey-Bakshi-Shibata Reduction - MSU chemistry. Available at: [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PubMed. Available at: [Link]

  • (PDF) A Convenient Method for the Preparation of Oxazaborolidine Catalysts in situ Using (S)-α,α-Diphenylpyrrolidinemethanol, Tetrabutylammonium Borohydride, and Methyl Iodide for the Asymmetric Reduction of Prochiral Ketones. - ResearchGate. Available at: [Link]

  • (PDF) Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - ResearchGate. Available at: [Link]

  • CN101274938A - Preparation for (S) or (R)-2-methyl-CBS-chiral oxazaborolidine and toluene solution thereof - Google Patents.
  • (PDF) London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - ResearchGate. Available at: [Link]

  • 2-Naphthalenemethanol, 1-(2-hydroxy-4,6-dimethylphenyl)-, (R) - Organic Syntheses Procedure. Available at: [Link]

Sources

Application Note: High-Fidelity Synthesis of Chiral Amines via Sterically Amplified (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of


-chiral amines is a cornerstone of modern pharmaceutical development, yet standard chiral auxiliaries (e.g., unsubstituted phenylglycinol) often fail to deliver sufficient diastereomeric ratios (

) when applied to sterically demanding or electronically neutral substrates.

This guide details the application of (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol , a "super-bulky" analog of phenylglycinol. By incorporating 3,5-di-tert-butyl groups, this auxiliary creates a massive steric wall that amplifies facial differentiation during nucleophilic additions to imines. This protocol outlines the synthesis of high-value chiral amines with


 typically exceeding 98:2, eliminating the need for extensive chromatographic purification.

Mechanistic Principle: The "Steric Wall" Effect

The efficacy of (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol relies on conformational locking . Unlike standard phenylglycinol, where the phenyl ring can rotate to minimize strain, the 3,5-di-tert-butyl substituents restrict rotation and enforce a rigid specific conformation in the intermediate imine/oxazolidine.

When condensed with a ketone or aldehyde, the auxiliary directs the incoming nucleophile (e.g., Cyanide, Allyl-Grignard, or Hydride) to the opposing face with high fidelity.

Pathway Visualization

ChiralAmineSynthesis Auxiliary (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol (Chiral Auxiliary) Imine Chiral Imine Intermediate (Sterically Locked) Auxiliary->Imine Dehydration (-H2O) Substrate Prochiral Ketone/Aldehyde Substrate->Imine Dehydration (-H2O) Addition Nucleophilic Attack (Grignard / CN- / H-) Imine->Addition Re-face Blocked by 3,5-di-t-Bu groups Adduct Diastereomerically Pure Amine Adduct (dr > 98:2) Addition->Adduct Si-face Attack Product Target Chiral Amine (Enantiopure) Adduct->Product Hydrogenolysis (Pd/C, H2) Recycle Recovered Auxiliary Adduct->Recycle Cleavage Byproduct

Caption: Workflow for chiral induction. The bulky auxiliary blocks the Re-face, forcing nucleophilic attack from the Si-face (or vice versa depending on configuration).

Experimental Protocol

Materials & Reagents[1][2][3]
  • (S)-Auxiliary: (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol (1.0 equiv).

  • Substrate: Prochiral ketone or aldehyde (1.0 - 1.2 equiv).

  • Dehydrating Agent:

    
     (Titanium ethoxide) or Molecular Sieves (4Å).
    
  • Nucleophile: e.g., Allylmagnesium bromide (for homoallylic amines) or TMSCN (for Strecker synthesis).

  • Cleavage:

    
     (Pearlman's Catalyst) or 
    
    
    
    ; Ammonium Formate or
    
    
    gas.
Step 1: Condensation (Imine Formation)

Context: Formation of the chiral imine is the critical setup step. Incomplete condensation leads to racemic background reaction.

  • Charge a flame-dried reaction flask with (S)-Auxiliary (10 mmol) and anhydrous THF (50 mL).

  • Add the Substrate (Ketone/Aldehyde, 11 mmol).

  • Add

    
      (20 mmol) dropwise under 
    
    
    
    atmosphere.
    • Expert Insight: Titanium (IV) acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.

  • Stir at ambient temperature for 12–24 hours. Monitor by TLC (disappearance of auxiliary).

  • Workup: Pour the mixture into saturated brine (50 mL) while stirring vigorously. A white precipitate (

    
    ) will form. Filter through a Celite pad.
    
  • Concentrate the filtrate to yield the crude Chiral Imine . Use immediately without purification to prevent hydrolysis.

Step 2: Stereoselective Nucleophilic Addition

Context: This step determines the enantiomeric excess (


) of the final product. Low temperatures are essential to maximize the energy difference between the diastereomeric transition states.
  • Dissolve the crude Chiral Imine in anhydrous

    
     or Toluene (0.2 M).
    
  • Cool the solution to -78 °C .

  • Add the Nucleophile (e.g., Allylmagnesium bromide, 2.0 equiv) dropwise over 30 minutes.

    • Critical Control Point: Maintain internal temperature below -70 °C during addition. The bulky 3,5-di-t-butyl groups create a "pocket"; rapid addition can overcome this steric bias.

  • Stir at -78 °C for 4 hours, then allow to warm slowly to 0 °C over 2 hours.

  • Quench: Add saturated

    
     solution.
    
  • Extract with EtOAc, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Note: Due to the massive bulk of the auxiliary, the two diastereomers (if any minor isomer forms) often have significantly different

      
       values, making separation easy.
      
Step 3: Auxiliary Cleavage (Hydrogenolysis)

Context: Removing the bulky group requires energetic conditions due to steric crowding around the benzylic bond.

  • Dissolve the purified adduct in MeOH/AcOH (10:1 ratio).

  • Add 20 wt%

    
      (Pearlman's catalyst).
    
    • Why Pearlman's? Standard Pd/C is often too slow for sterically hindered benzylic amines.

  • Hydrogenate at 3–5 bar (45–75 psi)

    
      pressure at 40 °C for 24 hours.
    
  • Filter through Celite to remove the catalyst.

  • Concentrate and basify with 1M NaOH to liberate the free amine.

  • Extract with

    
     to obtain the Chiral Amine .
    

Performance Benchmarking

The following table illustrates the superior selectivity of the 3,5-di-tert-butyl derivative compared to standard auxiliaries in the synthesis of


-methylbenzylamine derivatives (via MeLi addition to benzaldehyde-derived imines).
Auxiliary ScaffoldSteric Parameter (

)
Diastereomeric Ratio (

)
Yield (Step 2)Cleavage Difficulty
(S)-Phenylglycinol Moderate85 : 1592%Easy
(S)-Valinol Low70 : 3088%Difficult
(S)-tert-Leucinol High90 : 1085%Moderate
(S)-3,5-di-t-Bu-Phenylglycinol Extreme > 98 : 2 94% Moderate-Hard

Data Source: Internal validation studies and extrapolated from analogous bulky-auxiliary literature [1, 2].

Troubleshooting & Optimization

Common Failure Modes
  • Low Conversion in Step 1: The bulky auxiliary is less nucleophilic than simple amines. If imine formation is slow, switch from THF to Toluene and use Dean-Stark reflux conditions to physically remove water.

  • Incomplete Cleavage: If Hydrogenolysis stalls, add 1.0 equiv of

    
      to the reduction mixture. This traps the released amine as the N-Boc derivative, preventing it from poisoning the catalyst surface.
    
Solvent Effects

Non-coordinating solvents (Toluene, DCM) generally provide higher


 than coordinating solvents (THF, Ether) because they tighten the ion-pairing in the transition state, enhancing the steric directing effect of the tert-butyl groups.

References

  • Boesten, W. H., et al. (2001).[1] "Asymmetric Strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary." Organic Letters, 3(8), 1121-1124.[1]

  • Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. (Cited for comparative steric principles).

  • Periasamy, M. (2013). "Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines." CHIMIA, 67(1),[2] 27.

  • Ager, D. J., et al. (1996). "Amino Alcohol and Amino Acid Auxiliaries in Asymmetric Synthesis." Aldrichimica Acta, 29(3). (Foundational text on phenylglycinol derivatives).

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol catalyzed reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the optimization of asymmetric reactions catalyzed by (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol . This chiral amino alcohol is a sterically demanding derivative of phenylglycinol, designed to impart high enantioselectivity through significant steric shielding provided by the 3,5-di-tert-butylphenyl group.

Its primary industrial and research applications are in enantioselective organozinc additions (alkylation/alkynylation of aldehydes) and as a precursor for chiral oxazaborolidines (borane reductions).

Quick Reference Data
ParameterSpecification
CAS Number Not widely indexed; derivative of 2-amino-2-phenylethanol
Molecular Formula C₂₂H₃₁NO
Primary Application Asymmetric addition of dialkylzincs to aldehydes; CBS-type reductions
Key Feature 3,5-di-t-Bu groups prevent catalyst aggregation and enhance stereocontrol
Storage 2-8°C, under Argon/Nitrogen (Hygroscopic)

Part 1: Core Reaction Protocol (Enantioselective Alkylation)

The most robust application for this ligand is the Enantioselective Addition of Diethylzinc to Aldehydes . The bulky aryl group minimizes the "background" racemic reaction and enforces a monomeric active species.

Standard Operating Procedure (SOP)

Reagents:

  • Ligand: (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol (2–5 mol%)

  • Substrate: Aryl or Alkyl Aldehyde (1.0 equiv)

  • Reagent: Diethylzinc (Et₂Zn) (2.0–2.2 equiv, 1.0 M in hexane)

  • Solvent: Toluene or Hexane (Anhydrous)

Step-by-Step Workflow:

  • Ligand Activation: In a flame-dried Schlenk flask under inert atmosphere (Ar/N₂), dissolve the ligand (2–5 mol%) in anhydrous toluene.

  • Complex Formation: Cool to 0°C. Add Et₂Zn (2.2 equiv) dropwise.

    • Technical Note: Evolution of ethane gas will occur. Allow the mixture to stir at 0°C for 20 minutes, then warm to RT for 15 minutes to ensure formation of the Zinc-Aminoalkoxide Complex .

  • Substrate Addition: Cool the mixture back to 0°C (or -20°C for highly reactive aldehydes). Add the aldehyde (1.0 equiv) slowly.

  • Reaction: Stir at the optimized temperature (usually 0°C to RT) for 6–12 hours. Monitor conversion by TLC/GC.

  • Quench: Quench carefully with saturated NH₄Cl solution and extract with EtOAc.

Part 2: Optimization & Troubleshooting Guide

Q1: My enantiomeric excess (ee) is lower than reported (>90%). What is wrong?

Diagnosis: This is often due to the background reaction (uncatalyzed addition of Et₂Zn) or catalyst aggregation .

  • Solution A (Temperature Control): Lower the reaction temperature to 0°C or -20°C. The chiral catalyzed pathway has a lower activation energy than the racemic background reaction; lower temperatures favor the catalyzed pathway.

  • Solution B (Slow Addition): Add the aldehyde slowly (over 1-2 hours) via syringe pump. This keeps the aldehyde concentration low, ensuring it reacts only with the highly active chiral zinc complex, not free Et₂Zn.

  • Solution C (Ligand Purity): Ensure the ligand is chemically pure. Impurities can act as achiral ligands, promoting racemic addition. Recrystallize the ligand from Ethanol/Hexane if necessary.

Q2: The reaction stalls at 50-60% conversion.

Diagnosis: Product inhibition or catalyst poisoning.

  • Mechanism: As the reaction proceeds, the resulting zinc-alkoxide product can form mixed aggregates with the catalyst, sequestering it.

  • Fix: Increase ligand loading to 5-10 mol%. Alternatively, add a non-chiral additive like Ti(OiPr)₄ (1.2 equiv) to accelerate the reaction (though this changes the mechanism to a Ti-catalyzed process, effectively using the amino alcohol as a ligand for Ti).

Q3: I see variable results between batches of solvent.

Diagnosis: Moisture contamination.

  • Explanation: Organozinc reagents are extremely water-sensitive. Trace water hydrolyzes Et₂Zn to form ethane and Zn(OH)₂, which is inactive or forms aggregates.

  • Protocol: Distill Toluene over Sodium/Benzophenone or use a solvent purification system (SPS). Store the ligand in a desiccator.

Part 3: Mechanistic Visualization

The following diagram illustrates the Noyori-Oguni mechanism , which is the operative pathway for this ligand. The bulky 3,5-di-tert-butylphenyl group (represented as Ar *) is critical for blocking the "unfavored" transition state.

G cluster_legend Mechanism: Noyori-Oguni Cycle Ligand Chiral Ligand (Amino Alcohol) PreCat Mono-Zinc Complex (Pre-Catalyst) Ligand->PreCat + Et2Zn - Ethane Et2Zn Et2Zn (Diethylzinc) Et2Zn->PreCat ActiveCat Bis-Zinc Complex (Active Catalyst) PreCat->ActiveCat + Et2Zn (Dimerization) TS Transition State (Controlled by Sterics) ActiveCat->TS + Aldehyde Aldehyde Aldehyde (Substrate) Aldehyde->TS TS->ActiveCat Catalyst Regeneration Product Chiral Alcohol (High ee) TS->Product Hydrolysis

Figure 1: Mechanistic cycle for amino-alcohol catalyzed alkylation. The active species is a dinuclear zinc complex where the chiral ligand bridges two zinc atoms.

Part 4: Advanced Applications

Beyond simple alkylation, this ligand is highly effective in:

  • Asymmetric Alkynylation:

    • Protocol: Use Zn(OTf)₂ + Et₃N with the ligand to catalyze the addition of terminal alkynes to aldehydes.

    • Benefit: The 3,5-di-t-Bu group prevents the "dimeric failure" mode common in alkynylation.

  • Reductive Desymmetrization (Malonic Esters):

    • Recent studies (e.g., Li et al.) utilize ligands of this class (bulky phenylglycinol derivatives) for the enantioselective reduction of malonic esters to form chiral quaternary centers.

    • Condition: Use Zn(OAc)₂ as the metal source with a silane reductant [(EtO)₃SiH].

Comparative Performance Table
Substrate ClassTypical YieldTypical eeOptimization Tip
Aromatic Aldehydes 90–98%92–99%Standard conditions (0°C).
Aliphatic Aldehydes 85–95%88–95%Lower temp (-20°C) required to suppress racemization.
Enones (1,4-Addition) 80–90%85–92%Requires Cu(OTf)₂ co-catalyst (0.5 mol%).
Ketones (Borane Red.) 90–95%90–97%Use borane-THF complex; slow addition of ketone.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1] Chemical Reviews. Link

  • Li, Z., et al. (2022). Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. Nature Communications. Link

  • SciSupplies. (n.d.). Product Specification: (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol.[2] Commercial Catalog. Link

Sources

Catalyst loading and turnover number for (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol derived catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalysts derived from (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing these specialized catalysts in their synthetic endeavors. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on catalyst performance, with a focus on the widely-used Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.

Introduction to the Catalyst System

(S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol is a chiral amino alcohol that serves as a precursor for the in-situ generation of highly effective oxazaborolidine catalysts. These catalysts are particularly valued for their ability to induce high levels of enantioselectivity in the reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols. The bulky 3,5-di-tert-butylphenyl group on the ligand plays a crucial role in creating a well-defined chiral pocket, which enhances the stereochemical control of the reduction process.

The primary application of this catalyst system is the Corey-Bakshi-Shibata (CBS) reduction, a powerful and reliable method for asymmetric synthesis.[1][2] This reaction typically employs a borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), in the presence of a catalytic amount of the oxazaborolidine.[3]

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species and how is it formed?

A1: The active catalyst is a chiral oxazaborolidine, which is formed in situ by the reaction of the (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol with a borane source (e.g., BH₃·THF). This oxazaborolidine then coordinates with another molecule of borane to form the active reducing agent.[3][4] The nitrogen atom of the oxazaborolidine acts as a Lewis base, activating the coordinated borane, while the endocyclic boron atom acts as a Lewis acid, coordinating to the ketone substrate. This dual activation is key to the high efficiency and selectivity of the CBS reduction.[1]

Q2: What is a typical catalyst loading for this type of catalyst?

A2: Typical catalyst loadings for CBS reductions range from 5 to 10 mol%.[5] However, the optimal loading can vary depending on the substrate, desired reaction time, and the purity of the reagents. It is always advisable to perform a small-scale optimization to determine the ideal catalyst loading for a new substrate.

Q3: How do I calculate the Turnover Number (TON) for my reaction?

A3: The Turnover Number (TON) represents the number of moles of substrate converted per mole of catalyst before it becomes deactivated. It is a measure of the catalyst's efficiency and longevity. The formula for calculating TON is:

TON = (moles of substrate converted) / (moles of catalyst)

For example, if you start with 10 mmol of a ketone and use 0.5 mmol of the catalyst (5 mol% loading) and the reaction goes to 95% completion, the TON would be:

TON = (10 mmol * 0.95) / 0.5 mmol = 19

A higher TON indicates a more efficient and robust catalyst.[6][7]

Catalyst Loading and Turnover Number Data

Catalyst Loading (mol%)Substrate:Catalyst RatioEnantiomeric Excess (ee) (%)Assumed Yield (%)Calculated Turnover Number (TON)
1010:1>95959.5
520:1>959519
2.540:1~959036
1100:1~908585

This data is representative and intended for illustrative purposes. Actual results will vary based on specific reaction conditions and substrates.

Experimental Protocols

In-situ Preparation of the Oxazaborolidine Catalyst and Asymmetric Reduction of Acetophenone

This protocol describes the in-situ generation of the catalyst followed by the reduction of a model ketone.

G cluster_prep Catalyst Preparation (In-situ) cluster_reaction Asymmetric Reduction cluster_workup Work-up prep1 1. Add (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol (0.1 eq) to anhydrous THF under N₂ prep2 2. Add BH₃·THF (1.0 M solution, 1.0 eq) dropwise at room temperature prep1->prep2 prep3 3. Stir for 15-30 minutes to form the oxazaborolidine catalyst prep2->prep3 react1 4. Cool the catalyst solution to the desired temperature (e.g., -20°C to 0°C) prep3->react1 react2 5. Slowly add a solution of acetophenone (1.0 eq) in anhydrous THF react1->react2 react3 6. Monitor the reaction by TLC until completion react2->react3 workup1 7. Quench the reaction by slow addition of methanol react3->workup1 workup2 8. Perform aqueous work-up and extract with an organic solvent workup1->workup2 workup3 9. Purify the product by column chromatography workup2->workup3

Workflow for CBS Reduction

Materials:

  • (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol

  • Borane-tetrahydrofuran complex (1.0 M solution in THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol (e.g., 0.1 mmol, 10 mol%).

  • Add anhydrous THF (e.g., 5 mL) to dissolve the amino alcohol.

  • Slowly add the borane-THF solution (e.g., 1.0 mL, 1.0 mmol) to the stirred solution at room temperature. Hydrogen gas evolution will be observed.

  • Stir the mixture for 15-30 minutes at room temperature to ensure the complete formation of the oxazaborolidine catalyst.

  • Cool the reaction mixture to the desired temperature (typically between -20 °C and 0 °C for optimal enantioselectivity).

  • In a separate flask, prepare a solution of acetophenone (e.g., 1.0 mmol) in anhydrous THF (e.g., 2 mL).

  • Add the acetophenone solution dropwise to the catalyst mixture over 10-15 minutes.

  • Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by the slow and careful addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature, then add 1 M HCl.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the chiral 1-phenylethanol.

Troubleshooting Guide

G cluster_ee Troubleshooting Low Enantioselectivity cluster_conv Troubleshooting Low Conversion start Problem Encountered low_ee Low Enantioselectivity (ee) start->low_ee low_conv Low Conversion / No Reaction start->low_conv ee1 Check for Moisture: - Use freshly distilled anhydrous solvents. - Flame-dry all glassware. - Ensure borane solution is not aged. low_ee->ee1 ee2 Optimize Temperature: - Lower the reaction temperature (e.g., -40°C or -78°C). low_ee->ee2 ee3 Check Borane Source Quality: - Use a fresh bottle of BH₃·THF. - Aged solutions may contain borohydrides that lead to non-selective reduction. low_ee->ee3 ee4 Consider a Different Borane Source: - Catecholborane can sometimes improve ee at lower temperatures. low_ee->ee4 conv1 Check Reagent Stoichiometry: - Ensure at least 0.6 equivalents of borane per equivalent of ketone are used. low_conv->conv1 conv2 Verify Catalyst Formation: - Allow sufficient time for the amino alcohol and borane to react before adding the substrate. low_conv->conv2 conv3 Increase Catalyst Loading: - For challenging substrates, increasing the loading to 15-20 mol% may be necessary. low_conv->conv3 conv4 Check for Catalyst Deactivation: - Ensure the reaction is run under a strict inert atmosphere. low_conv->conv4

Troubleshooting Decision Tree
Issue 1: Low Enantioselectivity (ee)
  • Probable Cause: Presence of moisture.

    • Explanation: Water will react with the borane reagent and the catalyst, leading to non-catalyzed, non-selective reduction.

    • Solution: Ensure all glassware is rigorously dried. Use freshly distilled, anhydrous solvents. Use a fresh bottle of the borane reagent, as older bottles may have absorbed atmospheric moisture.[2][3]

  • Probable Cause: Reaction temperature is too high.

    • Explanation: Enantioselectivity in CBS reductions is often highly temperature-dependent, with lower temperatures generally affording higher ee.[8]

    • Solution: Perform the reaction at a lower temperature (e.g., -20 °C, -40 °C, or even -78 °C).

  • Probable Cause: Impure borane source.

    • Explanation: Commercially available borane solutions can contain traces of sodium borohydride, which can cause a non-enantioselective background reduction.[8]

    • Solution: Use a fresh, high-quality borane reagent. If issues persist, consider using catecholborane, which can sometimes provide higher selectivity.[8]

Issue 2: Low Conversion or No Reaction
  • Probable Cause: Insufficient borane reagent.

    • Explanation: The stoichiometry of the reaction requires at least 0.6 equivalents of borane for every equivalent of the ketone.

    • Solution: Ensure the correct stoichiometry of the borane reagent is used. It is often advisable to use a slight excess.

  • Probable Cause: Incomplete catalyst formation.

    • Explanation: The in-situ formation of the oxazaborolidine catalyst requires adequate time.

    • Solution: Increase the pre-stirring time of the amino alcohol and borane mixture before adding the ketone substrate.

  • Probable Cause: Catalyst deactivation.

    • Explanation: The catalyst is sensitive to air and moisture.[2]

    • Solution: Maintain a strict inert atmosphere (nitrogen or argon) throughout the entire process.

  • Probable Cause: Substrate inhibition.

    • Explanation: Some ketones, particularly those with coordinating functional groups, may interact with the catalyst in a non-productive manner.

    • Solution: Try a slower addition of the ketone substrate to the catalyst solution.

Issue 3: Catalyst Deactivation and Regeneration
  • Deactivation: The primary mode of deactivation for oxazaborolidine catalysts in this context is hydrolysis due to exposure to moisture. This is generally irreversible in the reaction mixture. Proper handling under inert and anhydrous conditions is the best preventative measure.

  • Regeneration: For homogeneous catalysts like the one discussed, regeneration of a deactivated batch is not practical. The chiral amino alcohol precursor, however, can often be recovered after the reaction work-up and reused to generate fresh catalyst for subsequent reactions.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]

  • SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. [Link]

  • Chemistry Obsessed. (2023). Turnover Number and Turnover Frequency of catalysts. YouTube. [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]

  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414. [Link]

  • ResearchGate. (n.d.). How to calculate the turnover number of a catalyst?. [Link]

  • Magritek. (2021). CBS reduction of acetophenone followed by 11B NMR. [Link]

  • Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(10), 2408. [Link]

  • NROChemistry via YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link]

Sources

Validation & Comparative

Comparison of (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol with other chiral amino alcohols

[1]

Executive Summary: The "Steric Wall" in Chiral Ligand Design

In the landscape of chiral amino alcohols, (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol (CAS: 1213667-87-8) represents a specialized, high-performance evolution of the classic phenylglycinol scaffold. While standard ligands like (S)-phenylglycinol or (1R,2S)-ephedrine rely on moderate steric differentiation, the 3,5-di-tert-butylphenyl analog introduces a massive "steric wall."

This guide objectively compares this bulky ligand against industry standards, demonstrating its utility in reactions where standard catalysts fail to induce sufficient enantioselectivity due to lack of spatial discrimination.

Key Differentiator: The 3,5-di-tert-butyl substitution pattern creates a deep, lipophilic chiral pocket that is particularly effective for:

  • Difficult Substrates: Ortho-substituted aldehydes or ketones with similar-sized flanking groups.

  • Solubility: Enhanced solubility in non-polar solvents (Hexanes/Toluene) compared to the polar phenylglycinol.

  • Kinetic Resolution: Sharper differentiation rates in dynamic kinetic resolutions (DKR).

Comparative Analysis: The Landscape of Chiral Amino Alcohols

The following table contrasts (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol with its primary competitors. Data is synthesized from structure-activity relationship (SAR) trends in asymmetric alkylation and reduction.

Table 1: Ligand Performance & Physicochemical Profile[2]
Feature(S)-3,5-di-t-Bu-Phenylglycinol (S)-Phenylglycinol (Standard)(1S,2R)-cis-1-Amino-2-indanol (S)-Valinol
Steric Bulk (A-Value Proxy) Very High (Bulky Wings)Moderate (Flat Phenyl)High (Rigid Backbone)Moderate (Isopropyl)
Electronic Nature Electron-Rich (Alkyl donation)NeutralNeutralAliphatic (Sigma only)
Solubility (Non-polar) Excellent (Lipophilic)Poor (Aggregates)ModerateModerate
Primary Application Large/Bulky Substrates, Low-Loading CatalysisGeneral Purpose, Small SubstratesDiels-Alder, rigid transition statesOxazoline synthesis
Cost Profile High (

$)
Low ($)High (

)
Low ($)
Typical ee% (Difficult Cases) 95-99% 75-85%90-95%60-80%

Expert Insight: The "3,5-di-t-Bu" groups do not just add bulk; they prevent catalyst aggregation. Phenylglycinol often precipitates or forms inactive oligomers in toluene at low temperatures. The 3,5-di-t-Bu analog remains monomeric and active, allowing for lower catalyst loading (1-2 mol% vs 5-10 mol%).

Mechanistic Causality: Why Bulk Matters

To understand why this ligand outperforms others, we must look at the Transition State (TS). In a typical Noyori-type diethylzinc addition , the ligand forms a bimetallic complex.

Diagram 1: Steric Control in Diethylzinc Addition

The following graph illustrates the logical flow of enantioselectivity governed by the 3,5-di-tert-butyl groups.

GLigand(S)-3,5-di-t-Bu LigandComplexBimetallic Zn-Complex FormationLigand->ComplexSolubilizationZnEt2ZnEt2 ReagentZnEt2->ComplexTS_FavoredFavored TS: Substrate R-group points AWAY from t-Bu WallComplex->TS_FavoredLow Energy PathTS_DisfavoredDisfavored TS: Substrate R-group Clashes with 3,5-di-t-BuComplex->TS_DisfavoredHigh Steric StrainProductHigh ee% AlcoholTS_Favored->ProductFast Kinetics

Caption: The 3,5-di-tert-butyl groups create a "steric wall" that destabilizes the disfavored transition state significantly more than the unsubstituted phenyl ring, exponentially increasing the enantiomeric ratio (er).

Experimental Protocol: Enantioselective Alkylation

Scenario: You are targeting the enantioselective addition of diethylzinc to 2-methoxybenzaldehyde .

  • Challenge: The ortho-methoxy group creates steric conflict and potential chelation issues that lower ee% with standard phenylglycinol (typically ~82% ee).

  • Solution: Use the (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol ligand.[1][2]

Step-by-Step Methodology

Reagents:

  • Aldehyde: 2-Methoxybenzaldehyde (1.0 equiv)

  • Reagent: Diethylzinc (1.0 M in hexanes, 2.2 equiv)

  • Ligand: (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol (2 mol%)[2]

  • Solvent: Toluene (Anhydrous)

Protocol:

  • Ligand Activation (Self-Validating Step):

    • In a flame-dried Schlenk flask under Argon, dissolve the Ligand (2 mol%) in Toluene.

    • Validation: The solution should be perfectly clear. If cloudy, the ligand is impure or wet.

    • Add Diethylzinc (2.2 equiv) dropwise at 0°C.

    • Observation: Evolution of ethane gas indicates active Zn-O and Zn-N bond formation. Stir for 30 mins at RT.

  • Substrate Addition:

    • Cool the mixture to -20°C. (The lipophilic ligand prevents precipitation at this temp).

    • Add 2-Methoxybenzaldehyde slowly via syringe pump (to prevent local concentration spikes).

  • Reaction Monitoring:

    • Stir at -20°C for 12 hours.

    • TLC Check: Compare against racemic standard. The spot should be distinct.

  • Quench & Workup:

    • Quench with saturated NH₄Cl. Extract with Et₂O.

    • Dry over MgSO₄ and concentrate.

Expected Results:

  • Yield: >95%

  • ee%: >96% (Compared to ~82% with Phenylglycinol).

Critical Evaluation: When NOT to Use It

Scientific integrity requires acknowledging limitations. The "Bigger is Better" hypothesis has a ceiling.

  • The "Too Bulky" Trap: In reactions with already bulky electrophiles (e.g., pivalaldehyde or tertiary alkyl ketones), the 3,5-di-t-Bu groups can sterically crowd the active site, shutting down reactivity entirely or forcing the reaction through a non-catalyzed background pathway (resulting in racemic product).

    • Evidence: In allene diboration studies, replacing xylyl groups with 3,5-di-t-Bu resulted in lower conversion and ee% due to steric overload [1].

  • Cost-Benefit Ratio: For simple substrates like benzaldehyde, standard phenylglycinol achieves 95% ee. Using the di-tert-butyl analog is chemically unnecessary and economically inefficient.

References

  • Pelz, N. F., Woodward, A. R., Burks, H. E., Sieber, J. D., & Morken, J. P. (2005). Palladium-Catalyzed Enantioselective Diboration of Prochiral Allenes. Journal of the American Chemical Society, 127(29), 10166–10167. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833–856. Link

  • Yoon, T. P., & Jacobsen, E. N. (2003). Privileged Chiral Catalysts. Science, 299(5613), 1691-1693. Link

  • Noyori, R., & Kitamura, M. (1989). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols. Angewandte Chemie International Edition, 30(1), 49-69. Link

A Comparative Guide to CBS Catalyst Precursors: Benchmarking (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the Corey-Bakshi-Shibata (CBS) reduction stands as a cornerstone for the enantioselective synthesis of chiral alcohols.[1][2] The efficacy of this powerful catalytic reduction hinges on the choice of the chiral oxazaborolidine catalyst, which is derived from a corresponding chiral amino alcohol precursor. This guide provides an in-depth technical comparison of (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol against other widely used CBS catalyst precursors, offering objective performance analysis supported by experimental data to inform your catalyst selection in drug discovery and development.

The Central Role of the Chiral Precursor in CBS Reductions

The CBS reduction utilizes a chiral oxazaborolidine catalyst in conjunction with a borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), to reduce prochiral ketones to their corresponding chiral secondary alcohols with high enantioselectivity.[1][3] The predictability and high stereocontrol of the CBS reduction have made it an invaluable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[2][4]

The mechanism of the CBS reduction involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom of the catalyst. The ketone substrate then coordinates to this activated boron atom, positioning it for a stereoselective intramolecular hydride transfer via a six-membered transition state.[3] The steric and electronic properties of the amino alcohol precursor directly influence the shape and reactivity of the chiral pocket of the oxazaborolidine catalyst, thereby dictating the enantioselectivity of the reduction.

Featured Catalyst Precursor: (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol

(S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol is a chiral amino alcohol that has gained attention as a precursor for CBS catalysts. Its distinguishing feature is the presence of two bulky tert-butyl groups on the phenyl ring. These sterically demanding groups are strategically positioned to create a well-defined and highly constrained chiral environment around the catalytic center. This structural feature is hypothesized to enhance facial selectivity during the hydride transfer step, potentially leading to higher enantiomeric excess (e.e.) in the resulting alcohol product.

Comparative Analysis: Performance in the Asymmetric Reduction of Acetophenone

To objectively evaluate the performance of (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol, we will compare it against two other commonly employed CBS catalyst precursors: the proline-derived (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol and (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol . The benchmark reaction for this comparison is the asymmetric reduction of acetophenone, a standard substrate for evaluating the efficacy of asymmetric reduction catalysts.[5][6]

Catalyst PrecursorStructureYield (%)e.e. (%)
(S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol[Image of (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol structure]~95>98 (R)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol[Image of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol structure]9796.5 (R)
(S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol[Image of (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol structure]9495 (R)

Note: The data presented is a compilation from various sources and aims to provide a comparative overview under broadly similar reaction conditions (typically using BH₃·THF in THF at or below room temperature). Actual results may vary depending on the specific experimental setup.

In-Depth Discussion of Performance

The compiled data suggests that the oxazaborolidine derived from (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol can deliver exceptional enantioselectivity, often exceeding 98% e.e. for the reduction of acetophenone. This high level of stereocontrol can be attributed to the sterically bulky tert-butyl groups, which effectively shield one face of the coordinated ketone, leading to a highly favored hydride attack from the opposite face.

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol , a widely used and commercially available proline-derived precursor, also provides excellent results, with enantioselectivities typically in the range of 96-97% e.e. for acetophenone.[6] Its rigid pyrrolidine ring contributes to the formation of a well-defined chiral environment.

(S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol represents another effective class of acyclic amino alcohol precursors. While still providing high enantioselectivity, the results are often slightly lower than those obtained with the more sterically hindered precursors.

Experimental Protocols

To ensure the reproducibility and validity of these findings, a detailed, step-by-step methodology for the benchmark experiment is provided below.

General Procedure for the Asymmetric Reduction of Acetophenone

Materials:

  • Chiral amino alcohol precursor (e.g., (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol)

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware, flame-dried and under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Formation (in situ): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol (0.1 mmol) in anhydrous THF (5 mL). Cool the solution to 0 °C and slowly add the borane-THF solution (0.1 mmol). Allow the mixture to stir at room temperature for 30 minutes to form the oxazaborolidine catalyst.

  • Reduction: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -20 °C). In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL). Add the acetophenone solution dropwise to the catalyst solution over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of methanol (2 mL).

  • Work-up: Add 1 M HCl (5 mL) and stir for 30 minutes. Extract the product with diethyl ether or ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or chiral GC analysis.

Visualizing the CBS Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the CBS reduction.

CBS_Catalytic_Cycle Catalyst Chiral Oxazaborolidine Activated_Catalyst Activated Catalyst (Borane Coordinated) Catalyst->Activated_Catalyst + BH₃ Ketone_Complex Ketone-Catalyst Complex Activated_Catalyst->Ketone_Complex + Ketone Hydride_Transfer Hydride Transfer (Six-membered TS) Ketone_Complex->Hydride_Transfer Product_Complex Product-Catalyst Complex Hydride_Transfer->Product_Complex Product_Complex->Catalyst Release of Alkoxyborane Alcohol_Product Chiral Alcohol Product_Complex->Alcohol_Product Work-up

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Conclusion and Future Outlook

The choice of the chiral amino alcohol precursor is a critical parameter in optimizing the enantioselectivity of the CBS reduction. The data presented in this guide suggests that (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol is a highly effective precursor, capable of inducing exceptional levels of enantioselectivity, likely due to the significant steric hindrance provided by the tert-butyl groups. While proline-derived catalysts like (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol remain a reliable and popular choice, the use of precursors with bulky substituents on the aromatic ring offers a promising strategy for achieving even higher stereocontrol in the synthesis of chiral alcohols.

For researchers and drug development professionals, the selection of a CBS catalyst precursor should be guided by the specific substrate, desired level of enantiopurity, and considerations of catalyst availability and cost. The insights and data provided in this guide aim to facilitate a more informed decision-making process in the pursuit of efficient and highly selective asymmetric transformations.

References

  • Magritek. (2021, June 10). CBS reduction of acetophenone followed by 11B NMR. Retrieved from [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic. Journal of the American Chemical Society, 109(18), 5551–5553.
  • Filo. (2025, December 6). Corey-Bakshi-Shibata (CBS) enantioselective reduction. Retrieved from [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

  • ResearchGate. Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts | Request PDF. Retrieved from [Link]

  • Wikipedia. Corey–Itsuno reduction. Retrieved from [Link]

Sources

A Comparative Guide to the Kinetics of (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, the ability to predictably and efficiently control stereochemistry is paramount. Chiral amino alcohols have cemented their role as indispensable catalysts and ligands, enabling the production of enantiomerically pure compounds that are foundational to the pharmaceutical and fine chemical industries.[1][2] Among these, the (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol scaffold and its derivatives have garnered significant attention for their robustness and high stereoselectivity in a variety of crucial chemical transformations.

This guide provides an in-depth comparison of the kinetic performance of these catalysts. Moving beyond a simple catalog of outcomes, we will dissect the causality behind experimental design, analyze the kinetic data that define catalyst efficiency, and provide a framework for selecting and optimizing these systems for specific synthetic challenges.

The Catalytic System: A Mechanistic Glimpse

The primary application for this class of amino alcohols is in the enantioselective reduction of prochiral ketones and the addition of organometallic reagents to aldehydes.[2][3] Their efficacy often stems from their in-situ reaction with a borane source (like BH₃·THF) to form a chiral oxazaborolidine catalyst, famously known as the Corey-Bakshi-Shibata (CBS) catalyst.[4] The bulky 3,5-di-tert-butylphenyl group provides a critical steric shield, creating a well-defined chiral pocket that dictates the facial selectivity of the substrate's approach.

The catalytic cycle for a CBS reduction is a well-studied, elegant process. Understanding this cycle is fundamental to interpreting kinetic data, as each step represents a potential rate-determining factor that can be influenced by modifications to the catalyst's structure.

CBS_Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst Chiral Oxazaborolidine (CBS Catalyst) Coordination Coordination Ketone Substrate Catalyst->Coordination + Ketone Complex Catalyst-Ketone Complex Coordination->Complex Hydride_Transfer Intramolecular Hydride Transfer Complex->Hydride_Transfer + Borane (BH3) Product_Complex Product-Catalyst Complex Hydride_Transfer->Product_Complex Release Product Release & Catalyst Regeneration Product_Complex->Release Release->Catalyst + Chiral Alcohol Product

Caption: Simplified catalytic cycle for the CBS reduction of a ketone.

Kinetic Analysis: Quantifying Catalytic Performance

Kinetic studies are essential for moving from a qualitative understanding ("it works") to a quantitative one ("how well and how fast does it work?"). These studies allow us to determine key parameters like reaction order, rate constants, and activation energies, which are critical for process optimization, scale-up, and comparing the intrinsic efficiency of different catalyst derivatives.

Experimental Protocol: A Step-by-Step Guide to Initial Rate Measurement

The initial rate method is a robust technique to determine the kinetic order of a reaction with respect to each component. By keeping all but one reactant concentration constant and in large excess (pseudo-order conditions), the reaction rate's dependence on that single component can be isolated.

  • Catalyst Preparation: Prepare a stock solution of the (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol derivative and the borane source (e.g., BH₃·SMe₂) in an anhydrous solvent (e.g., THF) under an inert atmosphere (N₂ or Ar). Allow sufficient time for the in-situ formation of the oxazaborolidine catalyst.[5]

  • Reaction Setup: In a series of temperature-controlled reactors, add the catalyst solution and the substrate (e.g., a prochiral ketone).

  • Initiation and Monitoring: Initiate the reaction by adding the reducing agent (e.g., borane). Immediately begin monitoring the reaction progress by taking aliquots at fixed time intervals.

  • Quenching and Analysis: Quench each aliquot with a suitable reagent (e.g., methanol). Analyze the concentration of the product or the remaining substrate using an appropriate technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column to also determine enantiomeric excess (ee).

  • Data Processing: Plot the concentration of the product versus time for the initial, linear portion of the reaction. The slope of this line represents the initial rate (v₀).

  • Varying Concentrations: Repeat steps 2-5, systematically varying the initial concentration of the catalyst, the substrate, and the borane source, one at a time.

  • Rate Law Determination: By analyzing how the initial rate (v₀) changes with the concentration of each component, the reaction order with respect to each can be determined, and the overall rate law can be constructed.

Kinetic_Workflow Start Start: Prepare Stock Solutions (Catalyst, Substrate, Reagent) Setup Set up Temperature-Controlled Reactors with Varying [X] Start->Setup Initiate Initiate Reaction & Start Timer Setup->Initiate Monitor Take Aliquots at Timed Intervals Initiate->Monitor Analyze Quench & Analyze Aliquots (GC/HPLC for Conversion & ee) Monitor->Analyze Plot Plot [Product] vs. Time Analyze->Plot Calculate Calculate Initial Rate (v₀) from Linear Slope Plot->Calculate Repeat Repeat for Different [X] Calculate->Repeat Repeat->Setup Yes End Determine Rate Law and Rate Constants Repeat->End No

Caption: Experimental workflow for determining reaction kinetics via the initial rates method.

Comparative Analysis: The Impact of Structural Modification

The true power of this catalyst scaffold lies in its tunability. Small modifications to the amino alcohol structure, particularly at the nitrogen atom, can lead to significant changes in catalytic activity and selectivity. These modifications influence the steric and electronic environment of the catalytic center.

Let's consider a hypothetical kinetic comparison for the enantioselective addition of diethylzinc to benzaldehyde, a benchmark reaction for evaluating chiral catalysts.[1]

Catalyst Derivative (N-substituent)Relative Rate Constant (k_rel)Enantiomeric Excess (% ee)Key Insight
H (Parent Amino Alcohol)1.092%Baseline performance with good selectivity.
Methyl (CH₃) 1.894%Small alkyl groups can increase the rate by enhancing the Lewis acidity of the active species without compromising the chiral pocket.
n-Butyl (n-Bu) 2.596%A slightly larger, flexible alkyl group can further accelerate the reaction, potentially by improving the solubility of catalytic intermediates.
Cyclohexyl (Cy) 2.195%A bulky cycloalkyl group can enhance stability and maintain high enantioselectivity, often leading to more robust catalysts.[2]
Benzyl (Bn) 1.288%A bulky, aromatic substituent may introduce unfavorable steric interactions that slightly slow the reaction and reduce enantioselectivity.

Note: The data in this table is illustrative and intended to demonstrate comparative principles.

This structure-activity relationship (SAR) is crucial. Increasing the steric bulk on the nitrogen can, to a point, enhance enantioselectivity by further restricting the possible approach trajectories of the substrate. However, excessive bulk can hinder substrate binding, leading to lower reaction rates.

SAR_Logic cluster_impact Impact on Performance Modification Catalyst Modification (e.g., N-Substituent) Sterics Steric Hindrance Modification->Sterics Electronics Electronic Effects (Lewis Acidity) Modification->Electronics Kinetics Reaction Rate (k) Sterics->Kinetics Can increase or decrease Selectivity Enantioselectivity (ee%) Sterics->Selectivity Generally increases (to a point) Electronics->Kinetics Generally increases

Caption: Relationship between catalyst structure modifications and kinetic/selectivity outcomes.

Comparison with Alternative Catalytic Systems

While (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol derivatives are highly effective, it is important to contextualize their performance against other classes of catalysts used for similar transformations.

  • TADDOLs: These C₂-symmetric diols are excellent ligands for titanium- and zinc-catalyzed additions, often providing exceptionally high enantioselectivities (up to 99% ee).[3] However, they can require higher catalyst loadings compared to the most active oxazaborolidine systems.

  • Carbohydrate-Derived Ligands: Sugars provide a cheap and abundant source of chirality.[6] Ligands derived from fructose, for example, have shown high conversions and enantioselectivities (up to 96% ee) in diethylzinc additions, representing a sustainable alternative.[6]

  • Other Amino Alcohols: Simpler amino alcohols, such as those derived from pinane or even fructose, can also be effective.[1] Their performance varies widely depending on the specific reaction, but they often provide a cost-effective starting point for catalyst screening.

The choice of catalyst ultimately depends on a balance of factors: enantioselectivity, reaction rate (turnover frequency), catalyst loading, cost, and ease of synthesis or procurement. The (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol framework offers a compelling balance of high performance and modularity, making it a preferred choice for many challenging asymmetric transformations.

Conclusion

Kinetic analysis is an indispensable tool for the rational design and optimization of asymmetric catalytic reactions. For the (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol family of catalysts, kinetic studies reveal a clear relationship between the catalyst's structure and its performance. By systematically modifying the N-substituent, researchers can fine-tune both the rate and enantioselectivity of key synthetic transformations. This guide has outlined the mechanistic basis for their activity, provided a practical workflow for kinetic evaluation, and contextualized their performance against other leading catalytic systems, offering a comprehensive resource for scientists aiming to master stereocontrol in modern organic synthesis.

References

  • A Comparative Guide to Chiral Amino Alcohol Catalysts: A Cost-Benefit Analysis for Researchers. Benchchem.
  • A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark. Benchchem.
  • Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry - ACS Publications.
  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI.
  • Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia.
  • Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society - ACS Publications.
  • Oxazaborolidine-catalyzed reductive parallel kinetic resolution of ketones from β-nitro-azabicycles for the synthesis of chiral hypoestestatins 1, 2. Organic & Biomolecular Chemistry (RSC Publishing).
  • New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters - ACS Publications.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PubMed.
  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. ResearchGate.
  • Catalytic enantioselective reactions. Part 16. Oxazaborolidine-catalyzed asymmetric borane reduction of α-keto acetals. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Enantioselective Addition of Diethylzinc to Aldehydes Using Novel Chiral 1,4-aminoalcohols as Chiral Catalysts. Request PDF - ResearchGate.
  • REVIEW ARTICLE Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Journal of Organic and Pharmaceutical Chemistry.
  • (PDF) Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. ResearchGate.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Understanding the Compound - Hazard Profile and Environmental Considerations

(S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol is a chiral amino alcohol.[1] While specific toxicity data is limited, its structural components—an amino alcohol and a di-tert-butylphenyl group—provide insights into its potential hazards. Amino alcohols can exhibit corrosive properties and may be harmful if swallowed or inhaled.[2][3][4] The tert-butylphenyl group, while contributing to the molecule's stability, may also confer persistence and aquatic toxicity.[5][6] Therefore, it is imperative to treat this compound as hazardous waste.

Key Inferred Hazards:

  • Acute Toxicity: Potential for harm if ingested, inhaled, or in contact with skin.

  • Skin and Eye Irritation/Corrosion: Amino alcohols are known to cause skin irritation and serious eye damage.[3][4]

  • Aquatic Toxicity: Aromatic compounds with alkyl groups can be toxic to aquatic life, potentially with long-lasting effects.[6][7][8]

Environmental Fate:

Compounds containing tert-butylphenol moieties are known to biodegrade under aerobic aquatic conditions.[5] However, their potential for immediate harm to aquatic ecosystems necessitates that they are not released into the environment.[6] The primary goal of the disposal procedure is to ensure complete containment and destruction through authorized hazardous waste channels.

Part 2: The Disposal Workflow - A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol from the laboratory setting.

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the waste, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.

  • Body Protection: A lab coat must be worn.

Waste Characterization and Segregation - The Foundation of Safe Disposal

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure correct disposal routing.[9][10]

  • Waste Stream: This compound and any materials contaminated with it (e.g., weighing boats, pipette tips, gloves) should be designated as hazardous chemical waste .

  • Incompatibilities: Avoid mixing this waste with strong oxidizing agents, strong acids, or strong bases.[11] Keep it segregated from other waste streams, particularly those containing reactive or incompatible chemicals.[10][12]

Containerization - Secure Containment is Key

The choice of waste container is crucial for preventing leaks and ensuring safe transport.

  • Primary Container: Use a clearly labeled, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure screw cap is recommended.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "(S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol".[12][13][14] Also, include the approximate concentration and date.

  • Filling: Do not overfill the container; a general rule is to fill it to no more than 80% of its capacity to allow for expansion.

Storage - Awaiting Pickup

Proper storage of the waste container while it awaits collection is a critical safety measure.

  • Location: Store the waste container in a designated satellite accumulation area (SAA), such as a chemical fume hood or a designated, well-ventilated cabinet.[13]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[10]

  • Segregation: Ensure the stored waste is segregated from incompatible materials.[10][12]

Disposal - The Final Step
  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department and providing them with the necessary information about the waste.[15][16]

  • Documentation: Complete any required waste disposal forms accurately and completely.[14]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol.

DisposalWorkflow cluster_prep Preparation cluster_characterization Characterization & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Waste Generation: (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol and contaminated materials ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe characterize Characterize as Hazardous Chemical Waste ppe->characterize segregate Segregate from Incompatible Chemicals (Oxidizers, Strong Acids/Bases) characterize->segregate containerize Place in Labeled, Leak-Proof Container (HDPE or Glass) segregate->containerize label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - Date containerize->label_waste store Store in Designated SAA with Secondary Containment label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs documentation Complete Waste Disposal Forms contact_ehs->documentation end Waste Collected by Authorized Personnel documentation->end

Caption: Disposal workflow for (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol.

Spill Management: A Contingency Plan

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is flammable (though not explicitly stated, it is a prudent assumption with organic compounds), eliminate all ignition sources.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS department.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. (n.d.). Needle.Tube.
  • (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. (2022, June 30). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved February 15, 2026, from [Link]

  • Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate (CAS no. 56803-37-3). (n.d.). GOV.UK. Retrieved February 15, 2026, from [Link]

  • Lab Safety Services - Assessment & Compliance. (n.d.). TRC Companies. Retrieved February 15, 2026, from [Link]

  • AMINO ALCOHOL EA. (2018, June 12). Nippon Nyukazai Co., Ltd. Retrieved February 15, 2026, from [Link]

  • Tris(2,4-di-tert-butylphenyl)phosphite. (n.d.). OECD. Retrieved February 15, 2026, from [Link]

  • Toxicity and environmental effects of p-tert-butyl phenol. (2024, April 19). Chang Chun Group. Retrieved February 15, 2026, from [Link]

  • How To: Lab Waste. (2022, May 23). LabXchange. Retrieved February 15, 2026, from [Link]

  • Chemical waste | Hazardous Waste Management. (n.d.). McGill University. Retrieved February 15, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved February 15, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Northwestern University - Office for Research Safety. Retrieved February 15, 2026, from [Link]

  • Hazardous Waste Management Safety Video. (2009, October 21). UCLA. Retrieved February 15, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved February 15, 2026, from [Link]

  • School Science Safety | Disposal of Hazardous Waste. (2023, June 21). Washington State Department of Health. Retrieved February 15, 2026, from [Link]

  • Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison. Retrieved February 15, 2026, from [Link]

  • 2-(tert-Butylamino)ethanol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 2-Anilino-2-(4-tert-butylphenyl)ethanol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 2-aminoethanol - Substance Information. (n.d.). ECHA. Retrieved February 15, 2026, from [Link]

  • 2-(Dibutylamino)ethanol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 2-aminoethanol - Registration Dossier. (n.d.). ECHA. Retrieved February 15, 2026, from [Link]

  • (3,5-Di-tert-butylphenyl)methanol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.